Cas no 823-82-5 (Furan-2,5-dicarbaldehyde)

Furan-2,5-dicarbaldehyde structure
Furan-2,5-dicarbaldehyde structure
Furan-2,5-dicarbaldehyde
823-82-5
C6H4O3
124.094161987305
MFCD00671517
39985
87568835

Furan-2,5-dicarbaldehyde Properties

Names and Identifiers

    • Furan-2,5-dicarbaldehyde
    • Furan-2,5-dial
    • 2,5-Diformylfuran
    • 2,5-Diformylfurane
    • 2,5-Furandicarboxaldehyde
    • 2,5-Furandicarbaldehyde
    • 5-Formylfurfural
    • L4HT8N2Z72
    • PXJJKVNIMAZHCB-UHFFFAOYSA-N
    • NSC618088
    • Furan-2,5-dialdehyd
    • furan-2,5-dialdehyde
    • PubChem22669
    • furan-2,5-dicarboxaldehyde
    • 2,5-Furandicarbaldehyde #
    • BCP14987
    • AN
    • 2,5-Bis(carboxaldehyde)furan
    • 2,5-Furandicarboxyaldehyde
    • NSC 618088
    • C20899
    • Q16736622
    • NSC-618088
    • AM20080614
    • SCHEMBL51391
    • SB60899
    • 2,5-diformylfurane
    • DTXSID60231676
    • 2,5-Furandicarboxaldehyde, 97%
    • 2,5-FURANDICARBOXALDEHYDE [MI]
    • AKOS015855726
    • UNII-L4HT8N2Z72
    • C6H4O3
    • CHEBI:83385
    • SY047865
    • NS00041992
    • 2,5-Furandicarboxaldehyde, radical ion(1-) (9CI)
    • DS-15261
    • MFCD00671517
    • EINECS 212-520-7
    • YSWG163
    • 163857-09-8
    • 823-82-5
    • D2408
    • FT-0600504
    • CS-M0775
    • DTXCID90154167
    • DB-005874
    • +Expand
    • MFCD00671517
    • PXJJKVNIMAZHCB-UHFFFAOYSA-N
    • 1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H
    • O=CC1=CC=C(C=O)O1

Computed Properties

  • 124.016044g/mol
  • 0
  • 0.6
  • 0
  • 3
  • 2
  • 124.016044g/mol
  • 124.016044g/mol
  • 47.3Ų
  • 9
  • 108
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 0.90460
  • 47.28000
  • 109.0 to 113.0 deg-C
  • Not determined
  • Not determined
  • Sensitive to heat, light and air

Furan-2,5-dicarbaldehyde Security Information

Furan-2,5-dicarbaldehyde Customs Data

  • 2932190090
  • China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Furan-2,5-dicarbaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003R5T-100mg
Furan-2,5-dicarbaldehyde
823-82-5 98%
100mg
$8.00 2024-04-21
A2B Chem LLC
AB74369-100mg
Furan-2,5-dicarbaldehyde
823-82-5 98%
100mg
$7.00 2024-04-19
abcr
AB141756-250 mg
2,5-Diformylfuran, 98%; .
823-82-5 98%
250mg
€84.90 2023-06-24
Alichem
A159000076-5g
Furan-2,5-dicarbaldehyde
823-82-5 98%
5g
$262.06 2023-09-01
Ambeed
A145215-100mg
Furan-2,5-dicarbaldehyde
823-82-5 98%
100mg
$9.0 2024-07-24
Apollo Scientific
OR315125-1g
Furan-2,5-dicarbaldehyde
823-82-5 98%
1g
£100.00 2023-08-31
Cooke Chemical
A3378612-250MG
2,5-Diformylfuran
823-82-5 >98.0%(GC)
250mg
RMB 180.80 2023-09-07
eNovation Chemicals LLC
D915207-5g
Furan-2,5-dicarbaldehyde
823-82-5 96%
5g
$310 2022-09-05
TRC
D445905-500mg
2,5-Diformylfuran
823-82-5
500mg
$ 167.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTSX0186-1G
furan-2,5-dicarbaldehyde
823-82-5 95%
1g
¥ 1,036.00 2023-04-13

Furan-2,5-dicarbaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Platinum ,  Silver Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  240 min, 20 bar, 120 °C
Reference
Method for production of dehydration products using fluorinated alcohols as extractants
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 (silica-supported) Solvents: (Trifluoromethyl)benzene ;  5 h, 80 °C
Reference
Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols
Shen, Yan-Ming; et al, Chemical Communications (Cambridge, 2021, 57(7), 907-910

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Catalysts: Potassium bromide ,  2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane ,  Water ;  5 - 6 min, 0 - 10 °C
Reference
Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere
Guo, Xiaqun; et al, ChemistrySelect, 2022, 7(14),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Dimethyl sulfoxide ;  24 - 72 h, rt
Reference
Visible-light-induced selective oxidation of alcohols
Zhou, Jinlong; et al, Gaodeng Xuexiao Huaxue Xuebao, 2020, 41(11), 2435-2441

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Aluminum bromide Solvents: Dimethyl sulfoxide ;  24 h, 140 °C
Reference
One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources
Hong, Mei; et al, Catalysis Science & Technology, 2023, 13(5), 1335-1344

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  3 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ;  10 h, 120 °C
Reference
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Li, Xinglong, Molecular Catalysis, 2023, 551,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Iron ,  Carbon Solvents: Ethanol ;  2 h, 100 °C
1.2 Reagents: Oxygen ;  3 h, 3 bar, 100 °C
Reference
Efficient one-pot fructose to DFF conversion using sulfonated magnetically separable MOF-derived Fe3O4 (111) catalysts
Fang, Ruiqi; et al, Green Chemistry, 2017, 19(3), 647-655

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Potassium bromide Solvents: Dimethyl sulfoxide ;  9 h, 120 °C
Reference
A highly efficient, green, and straightforward approach for 2,5-diformylfuran synthesis from carbohydrates using carbonized sugarcane bagasse and KBr
Le, Diep Dinh; et al, Applied Catalysis, 2023, 662,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iron Solvents: Acetonitrile ;  rt → 120 °C; 3 h, 1 MPa, 120 °C
Reference
Toward an integrated conversion of fructose for two-step production of 2,5-furandicarboxylic acid or furan-2,5-dimethylcarboxylate with air as oxidant
Jia, Wenlong; et al, Chemical Engineering Journal (Amsterdam, 2022, 450,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Vanadyl acetylacetonate ,  Polyaniline hydrochloride (deprotonated) Solvents: 4-Chlorotoluene ;  1.5 h, 110 °C
Reference
Polyaniline-Grafted VO(acac)2: An Effective Catalyst for the Synthesis of 2,5-Diformylfuran from 5-Hydroxymethylfurfural and Fructose
Xu, Fenghua; et al, ChemCatChem, 2015, 7(9), 1470-1477

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ;  heated
Reference
5-(Chloromethyl)furfural (CMF): A Platform for Transforming Cellulose into Commercial Products
Mascal, Mark, ACS Sustainable Chemistry & Engineering, 2019, 7(6), 5588-5601

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  18 h, 150 °C
Reference
New bio-based monomers: tuneable polyester properties using branched diols from biomass
Arnaud, Sacha Perocheau; et al, Faraday Discussions, 2017, 202, 61-77

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  3 h, 120 °C
1.2 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethyl sulfoxide ;  10 h, 120 °C
Reference
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Li, Xinglong, Molecular Catalysis, 2023, 551,

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Copper alloy, nonbase, Cu,Fe Solvents: Acetonitrile ;  3 h, 1 bar, 140 °C
Reference
Boosting the lattice oxygen activity of Fe-catalyst for producing 2,5-diformylfuran from 5-hydroxymethylfurfural
Jia, Wenlong; et al, Fuel, 2022, 308,

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Potassium bromide ,  Amberlite IR 120H Solvents: Dimethyl sulfoxide ;  12 h, 120 °C
Reference
A solid acid catalysed one-pot selective approach for 2,5-diformylfuran synthesis from fructose/carbohydrate feedstocks
Chauhan, Arvind Singh; et al, Green Chemistry, 2022, 24(16), 6125-6130

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Acetone ,  Water
Reference
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
Feringa, Ben L.; et al, Synthesis, 1988, (4), 316-18

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Hydrogen bromide Solvents: Dimethyl sulfoxide ;  8 h, 1 atm, 80 °C
Reference
Highly efficient and tunable visible-light-catalytic synthesis of 2,5-diformylfuran using HBr and molecular oxygen
Hu, Wenwei; et al, RSC Advances, 2021, 11(38), 23365-23373

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Dodecane
Reference
Synthesis of furan-2,5-dicarbaldehyde by oxidation of 5-siloxymethyl-2-furfural
Cottier, Louis; et al, Synthetic Communications, 1994, 24(7), 939-44

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  18 h, 150 °C
Reference
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF)
Dutta, Saikat; et al, Green Chemistry, 2015, 17(7), 3737-3739

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Cesium acetate Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  10 h, 30 - 35 °C
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis
Zhao, Bin; et al, Organic Chemistry Frontiers, 2018, 5(11), 1782-1786

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine ,  Potassium tert-butoxide Solvents: Pentane ,  Hexane
1.2 Solvents: Diethyl ether ,  Pentane ,  Hexane
1.3 Reagents: Hydrochloric acid ,  Water Solvents: Diethyl ether ,  Pentane ,  Hexane ,  Water
Reference
Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde
Feringa, Ben L.; et al, Synthesis, 1988, (4), 316-18

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, cooled
Reference
Benzene-, pyrrole-, and furan-containing diametrically strapped calix[4]pyrroles-an experimental and theoretical study of hydrogen-bonding effects in chloride anion recognition
Yoon, Dae-Wi; et al, Angewandte Chemie, 2008, 47(27), 5038-5042

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  rt; 1 h, 80 °C; 80 °C → rt
1.2 Solvents: Tetrahydrofuran ;  30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block
Gupta, Prachi; et al, Organic Letters, 2021, 23(9), 3481-3485

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Furan
Koreeda, Masato; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-5

Synthetic Circuit 25

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  24 h, 140 °C
1.2 Reagents: Oxygen Solvents: Dimethyl sulfoxide ;  27 h, 140 °C
Reference
Current approaches of the functional and synergetic catalytic systems for converting renewable carbohydrates into 2, 5-diformylfuran
Li, Xinglong, Molecular Catalysis, 2023, 551,

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Glucose ,  p-Toluenesulfonic acid ;  24 h, 180 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ;  8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ;  27 h, 140 °C
Reference
Metal Free Acid Base Catalyst in the Selective Synthesis of 2,5-Diformylfuran from Hydroxymethylfurfural, Fructose, and Glucose
Rathod, Pramod V.; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(1), 701-707

Synthetic Circuit 27

Reaction Conditions
1.1 Catalysts: Glucose ,  p-Toluenesulfonic acid ;  24 h, 180 °C
1.2 Catalysts: (3-Aminopropyl)triethoxysilane Solvents: Ethanol ;  8 h, 70 °C
1.3 Reagents: Oxygen Solvents: Dimethyl sulfoxide ;  24 h, 140 °C
Reference
Metal Free Acid Base Catalyst in the Selective Synthesis of 2,5-Diformylfuran from Hydroxymethylfurfural, Fructose, and Glucose
Rathod, Pramod V.; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(1), 701-707

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Sulfuric acid Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dimethyl sulfoxide ;  2 h, 1 bar, 120 °C
1.2 Reagents: Oxygen ;  4 h, 3 bar, 120 °C
Reference
The one-step transformation of fructose to 2,5-diformylfuran over Ru metal supported on montmorillonite
Raut, Amol B.; et al, New Journal of Chemistry, 2020, 44(32), 13659-13668

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  1H-Imidazolium, 1-(2-carboxyethyl)-3-ethenyl-, bromide (1:1), polymer with 1,4-d… Solvents: Dimethyl sulfoxide ;  5 h, 135 °C
Reference
Direct synthesis of 2,5-diformylfuran from carbohydrates via carbonizing polyoxometalate based mesoporous poly(ionic liquid)
Wang, Qian; et al, Catalysis Today, 2019, 319, 57-65

Furan-2,5-dicarbaldehyde Raw materials

Furan-2,5-dicarbaldehyde Preparation Products

Furan-2,5-dicarbaldehyde Suppliers

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